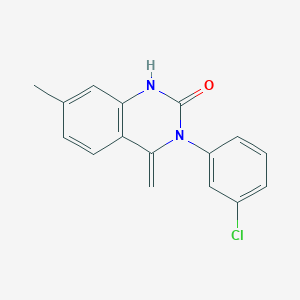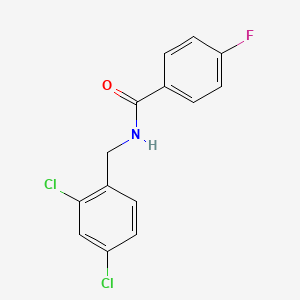![molecular formula C12H15Cl2NO3S B5711331 1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5711331.png)
1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that has been used to study the noradrenergic system in animals and humans.
作用機序
1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine selectively targets noradrenergic neurons by binding to the norepinephrine transporter (NET) and causing their degeneration. The degeneration of noradrenergic neurons leads to a reduction in norepinephrine levels in the brain and peripheral tissues. The exact mechanism by which 1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine causes neuronal degeneration is not fully understood, but it is thought to involve oxidative stress and apoptosis.
Biochemical and Physiological Effects
The depletion of noradrenergic neurons by 1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine has been shown to have various biochemical and physiological effects. In animals, 1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine has been shown to impair learning and memory, reduce locomotor activity, and alter stress response. In humans, 1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine has been shown to alter cognitive and emotional processing, as well as autonomic function.
実験室実験の利点と制限
One of the main advantages of using 1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to study the specific role of the noradrenergic system in various physiological and behavioral processes. However, there are also some limitations to using 1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine. For example, the depletion of noradrenergic neurons by 1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine is not complete, and there may be compensatory changes in other neurotransmitter systems. Additionally, the effects of 1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine may vary depending on the dose and route of administration.
将来の方向性
There are several future directions for research on 1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine. One area of research is to further elucidate the mechanisms by which 1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine causes neuronal degeneration. Another area of research is to investigate the effects of 1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine in various neuropsychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, there is a need for more studies to investigate the long-term effects of 1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine depletion on behavior and physiology. Finally, there is a need for the development of new and more selective neurotoxins that can be used to study other neurotransmitter systems.
合成法
The synthesis of 1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine involves the reaction of 2,4-dichloro-5-methoxybenzenesulfonyl chloride with piperidine in the presence of a base. The resulting product is then purified by recrystallization. The purity of the final product is determined by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine has been used extensively in scientific research to selectively deplete noradrenergic neurons in animals and humans. It has been used to study the role of the noradrenergic system in various physiological and behavioral processes, including learning and memory, attention, arousal, and stress response. 1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine has also been used to study the pathophysiology of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia.
特性
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO3S/c1-18-11-8-12(10(14)7-9(11)13)19(16,17)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNZTSDXOBEFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichloro-5-methoxyphenyl)sulfonylpiperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B5711252.png)
![4-ethyl-5-methoxy-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B5711257.png)

![methyl 3-[(2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5711269.png)


![ethyl 2-cyano-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylate](/img/structure/B5711295.png)

![3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5711313.png)
![2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5711321.png)
![3,5-dimethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711324.png)

![3-[(2,4-dihydroxybenzoyl)hydrazono]-N-mesitylbutanamide](/img/structure/B5711347.png)
![methyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5711357.png)